2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24FN5O3S and its molecular weight is 481.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. Its complex structure includes a pyrazolo-pyrimidine core, which is known for various pharmacological properties.
- Molecular Formula : C25H26FN5O3
- Molecular Weight : 463.5 g/mol
- CAS Number : 1357705-04-4
The compound features multiple functional groups that may influence its biological activity, including an acetamide moiety and a fluorobenzyl substituent.
Research indicates that compounds with similar structures often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The biological activity of this compound can be attributed to its ability to modulate inflammatory pathways and possibly interact with various protein targets.
In Vitro Studies
In vitro studies have demonstrated that similar pyrazolo-pyrimidine derivatives exhibit significant inhibitory activity against COX-I and COX-II enzymes. For instance, one study reported IC50 values for COX-II inhibition ranging from 0.52 to 22.25 μM across various compounds, with some derivatives showing selectivity ratios favoring COX-II over COX-I .
Table 1: Comparison of COX Inhibition Potency
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
PYZ16 | 0.52 | 10.73 |
Celecoxib | 0.78 | 9.51 |
PYZ37 | 0.20 | Not reported |
In Vivo Studies
In vivo studies further support the anti-inflammatory potential of these compounds. For example, a derivative similar to the target compound exhibited a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib in animal models . This suggests that the compound may possess therapeutic efficacy comparable to established anti-inflammatory drugs.
Case Studies
- Anti-Cancer Activity : The compound's structure suggests potential applications in oncology, particularly targeting polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and often overexpressed in cancers. Inhibitors targeting Plk1 have shown promise in preclinical studies due to their ability to induce apoptosis in cancer cells .
- Inflammation Models : In models of acute inflammation, compounds with similar scaffolds have demonstrated significant reductions in inflammatory markers and pain responses, indicating their potential utility in treating conditions like arthritis and other inflammatory diseases .
Safety and Toxicology
While promising results have been observed regarding efficacy, safety profiles must also be evaluated. Preliminary assessments indicate that derivatives of this class may exhibit lower cytotoxicity compared to traditional chemotherapeutics, making them attractive candidates for further development .
属性
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)27-30)28(14-20(31)26-18-6-5-7-19(12-18)34-3)24(33)29(23(22)32)13-16-8-10-17(25)11-9-16/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQLPFFLMNMPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。